molecular formula C27H26Cl2N2O2S B4850703 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide

Cat. No.: B4850703
M. Wt: 513.5 g/mol
InChI Key: JIYZSYFRRZSQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of adamantyl, thiazolyl, and dichlorophenoxy groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Cl2N2O2S/c28-21-5-6-23(22(29)10-21)33-14-16-1-3-20(4-2-16)25(32)31-26-30-24(15-34-26)27-11-17-7-18(12-27)9-19(8-17)13-27/h1-6,10,15,17-19H,7-9,11-14H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZSYFRRZSQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)COC6=C(C=C(C=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-thiazole intermediate, followed by the introduction of the dichlorophenoxybenzamide moiety. Key steps include:

    Formation of the Adamantyl-Thiazole Intermediate: This step involves the reaction of 1-adamantylamine with thioamide under acidic conditions to form the thiazole ring.

    Coupling with Dichlorophenoxybenzamide: The intermediate is then reacted with 2,4-dichlorophenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenoxy moiety.

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The thiazole ring may participate in hydrogen bonding or π-π interactions, while the dichlorophenoxy group can enhance lipophilicity, aiding in membrane permeability. These combined effects contribute to the compound’s overall bioactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide: can be compared with other adamantyl-thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides rigidity and stability, the thiazole ring offers potential for diverse chemical modifications, and the dichlorophenoxy group enhances its lipophilicity and potential bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.